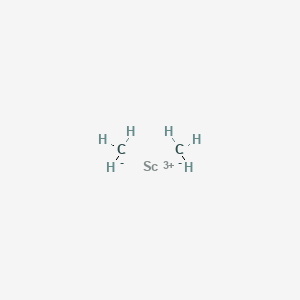
Carbanide;scandium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;scandium(3+) is a compound that features a carbanion (a negatively charged carbon atom) bonded to a scandium ion in its +3 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;scandium(3+) typically involves the reaction of a carbanion precursor with a scandium salt. One common method is the reaction of a Grignard reagent (an organomagnesium compound) with scandium chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to stabilize the carbanion.
Industrial Production Methods
Industrial production of carbanide;scandium(3+) is less common due to the rarity and cost of scandium. when produced, it often involves the use of advanced techniques such as organometallic synthesis and the use of specialized equipment to handle the reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Carbanide;scandium(3+) can undergo various types of chemical reactions, including:
Oxidation: The carbanion can be oxidized to form carbonyl compounds.
Reduction: The scandium ion can be reduced to lower oxidation states.
Substitution: The carbanion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halides and other electrophiles are common reagents.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Lower oxidation state scandium compounds.
Substitution: Various substituted organic compounds.
Scientific Research Applications
Carbanide;scandium(3+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Used in the production of high-strength materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of carbanide;scandium(3+) involves the interaction of the carbanion with various molecular targets. The carbanion acts as a nucleophile, attacking electrophilic centers in other molecules. The scandium ion can stabilize the carbanion and facilitate its reactivity. This dual functionality makes the compound useful in catalysis and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
Carbanide;yttrium(3+): Similar in structure but with yttrium instead of scandium.
Carbanide;titanium(3+): Features titanium in the +3 oxidation state.
Carbanide;aluminum(3+): Contains aluminum in the +3 oxidation state.
Uniqueness
Carbanide;scandium(3+) is unique due to the specific properties of scandium, such as its smaller ionic radius and higher charge density compared to other similar elements. This results in different reactivity and stability profiles, making it particularly useful in certain catalytic applications and materials science.
Properties
CAS No. |
93383-04-1 |
|---|---|
Molecular Formula |
C2H6Sc+ |
Molecular Weight |
75.02 g/mol |
IUPAC Name |
carbanide;scandium(3+) |
InChI |
InChI=1S/2CH3.Sc/h2*1H3;/q2*-1;+3 |
InChI Key |
ABDOSCIUXFOAAJ-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[Sc+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















